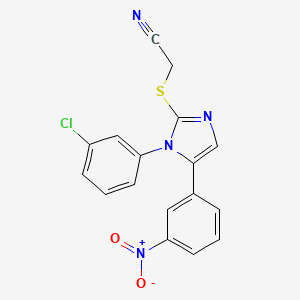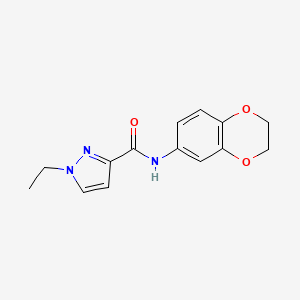![molecular formula C26H19N5O2S B2456759 5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1022117-07-2](/img/structure/B2456759.png)
5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C26H19N5O2S and its molecular weight is 465.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CCG-28553, also known as 5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one, primarily targets the RhoA transcriptional signaling pathway . The RhoA pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .
Mode of Action
CCG-28553 acts by inhibiting the nuclear accumulation of myocardin-related transcription factor A (MRTF-A/MAL/MKL1) , a key player in the RhoA pathway . This inhibition occurs downstream of Rho, blocking SRE.L-driven transcription stimulated by various activators . The compound specifically binds to the N-terminal basic domain (NB) of MRTF-A, which acts as a functional nuclear localization signal (NLS) of MRTF-A .
Biochemical Pathways
The RhoA pathway, affected by CCG-28553, is involved in the regulation of the actin cytoskeleton in cells, influencing cell morphology, migration, and cell cycle progression. By inhibiting the nuclear accumulation of MRTF-A, CCG-28553 disrupts the normal functioning of this pathway, leading to downstream effects that can influence cell behavior .
Result of Action
CCG-28553 has shown promising results in inhibiting the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line . Furthermore, it has been found to inhibit Rho-dependent invasion by PC-3 prostate cancer cells .
Properties
IUPAC Name |
5-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O2S/c1-16-8-7-13-21-27-18(14-22(32)30(16)21)15-34-26-28-20-12-6-5-11-19(20)24-29-23(25(33)31(24)26)17-9-3-2-4-10-17/h2-14,23H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCHXLRJRNTOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Chloro-2-thienyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2456676.png)
![N-{4-[(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B2456680.png)
![2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2456683.png)
![N-(3-Chlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide](/img/structure/B2456684.png)
![4-{2,6-Diethenylpyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine](/img/structure/B2456686.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}furan-2-carboxamide](/img/structure/B2456687.png)


![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide](/img/structure/B2456691.png)
![7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2456692.png)
![3,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B2456693.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2456694.png)
![1-(3-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456697.png)
![13-chloro-5-(5-methylthiophen-2-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2456699.png)
